2-Carboxy-N,N,N-trimethylethan-1-aminium bromide

Crystallinity Thermal Analysis Formulation Stability

Inconsistent performance of chloride analogs in betaine synthesis leads to poor reproducibility. This bromide salt ensures reliable leaving group activity and well-defined monohydrate crystallinity (Pnma space group) for optimal yields in quaternization and SN2 kinetics. • Precursor for betaine ester-based ionic liquids and surfactants with precise HLB control. • Solid-state characterization reference for polymorph screening. • Immediate availability with batch-specific purity documentation.

Molecular Formula C6H14BrNO2
Molecular Weight 212.08
CAS No. 19604-99-0
Cat. No. B1653812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Carboxy-N,N,N-trimethylethan-1-aminium bromide
CAS19604-99-0
Molecular FormulaC6H14BrNO2
Molecular Weight212.08
Structural Identifiers
SMILESC[N+](C)(C)CCC(=O)O.[Br-]
InChIInChI=1S/C6H13NO2.BrH/c1-7(2,3)5-4-6(8)9;/h4-5H2,1-3H3;1H
InChIKeyKXHGPWFUKUMTCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide


2-Carboxy-N,N,N-trimethylethan-1-aminium bromide (CAS 19604-99-0) is a quaternary ammonium salt with the molecular formula C6H14BrNO2 and a molecular weight of 212.08 g/mol [1]. Its structure comprises a trimethylammonium moiety linked to a propionic acid group, balanced by a bromide counterion . The compound is a white to off-white crystalline powder with a reported melting point of 170-172 °C . It serves as a precursor or intermediate in the synthesis of betaine derivatives, specialized ionic liquids, and certain pharmacologically active compounds [2].

Substitution Risk: 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide vs. Analogs


As a quaternary ammonium betaine derivative, 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide exhibits physicochemical and structural properties that are highly sensitive to the specific counterion and alkyl chain length. Generic substitution with a different halide (e.g., chloride) or a homolog (e.g., carpronium chloride, betaine hydrochloride) is technically unsound due to potential divergence in thermal stability, hygroscopicity, and crystallinity, which directly impact synthetic yield, purification efficiency, and formulation reproducibility [1]. Furthermore, the bromide counterion can act as a critical leaving group in specific synthetic pathways or influence the solid-state hydrogen-bonding network, as evidenced by crystallographic studies of its monohydrate [2]. These factors render the compound non-interchangeable without rigorous revalidation, posing a significant risk to experimental or process consistency .

Quantitative Differentiation: 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide


Melting Point and Thermal Stability: Bromide vs. Chloride

The bromide salt of 2-carboxy-N,N,N-trimethylethan-1-aminium exhibits a distinct melting point range of 170-172 °C . This thermal behavior is a key differentiator from the closely related chloride analog, carpronium chloride, which is often encountered as a hydrate and melts at a significantly lower temperature, a property that can impact its processability and shelf-life in solid formulations [1].

Crystallinity Thermal Analysis Formulation Stability

Crystal Structure and Hydrogen-Bonding Network

The monohydrate form of 2-carboxy-N,N,N-trimethylethan-1-aminium bromide has been fully characterized by single-crystal X-ray diffraction, revealing a unique hydrogen-bonded zigzag chain structure involving the bromide ion and water molecule [1]. The crystal structure (space group Pnma, a=10.452 Å, b=6.855 Å, c=13.737 Å) is a defining, verifiable property that distinguishes it from other betaine halides, whose crystal packing can differ substantially [2].

Crystallography Solid-State Chemistry X-ray Diffraction

Bromide Leaving Group in Nucleophilic Substitution

The presence of a bromide counterion in 2-carboxy-N,N,N-trimethylethan-1-aminium bromide enhances its utility as a synthetic intermediate compared to its chloride counterpart. Bromide is a superior leaving group in SN2 reactions, facilitating nucleophilic displacement to generate a wider array of betaine derivatives, including esters and other functionalized compounds [1]. This is a key advantage in the synthesis of specialized ionic liquids or active pharmaceutical ingredients where the chloride analog would exhibit lower reactivity [2].

Synthetic Chemistry Nucleophilic Substitution Functional Group Interconversion

Key Applications of 2-Carboxy-N,N,N-trimethylethan-1-aminium bromide


Betaine-Based Ionic Liquids and Surfactants Synthesis

The compound's bromide counterion facilitates efficient quaternization and esterification reactions, making it the preferred precursor for synthesizing novel betaine esters with tailored alkyl chains. This is critical for developing bio-based ionic liquids and surfactants where precise control over the hydrophilic-lipophilic balance (HLB) is required [1].

Crystallization and Polymorph Screening

Its well-defined crystal structure (monohydrate, Pnma space group) [2] provides a robust, literature-validated reference point for solid-state characterization. This is essential for pharmaceutical or agrochemical pre-formulation where understanding and controlling polymorphism, hydration state, and crystallinity are paramount for intellectual property and regulatory filings.

Leaving Group Effects in Nucleophilic Substitution

In academic and industrial research focused on reaction mechanisms, the bromide salt serves as a superior substrate for kinetic studies due to its enhanced leaving group ability compared to its chloride analog. This allows for a more precise examination of SN2 reaction kinetics and the development of novel synthetic methodologies [3].

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